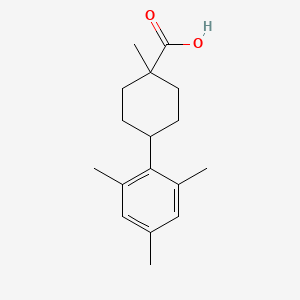
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted with a methyl group and a trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a palladium catalyst and hydrogen gas under high pressure . Another method involves the use of substituted cyclohexyl carbonyl chlorides, which are reacted with appropriate reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert it into different cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the methyl or trimethylphenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane and cyclohexene derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A simpler derivative without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a single methyl group substitution.
4-Methyl-1-cyclohexanecarboxylic acid: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-4-(2,4,6-trimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61405-11-6 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-methyl-4-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-9-12(2)15(13(3)10-11)14-5-7-17(4,8-6-14)16(18)19/h9-10,14H,5-8H2,1-4H3,(H,18,19) |
Clé InChI |
USMHDDCBQBTZFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2CCC(CC2)(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)



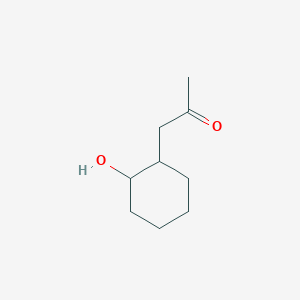
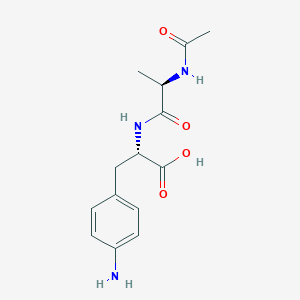
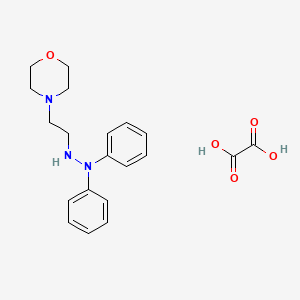
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
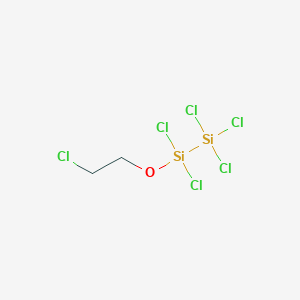
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)

